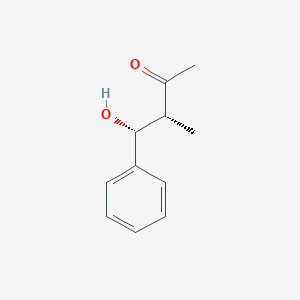![molecular formula C24H20N2O4 B14258199 N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide CAS No. 486420-64-8](/img/structure/B14258199.png)
N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide typically involves the reaction of p-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H4(NH2)2+2CH3CO2O→C6H4(NHCOCH3)2+2CH3COOH
Industrial Production Methods
In industrial settings, the production of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of p-phenylenediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic pigments and dyes.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of high-performance materials and polymers.
Mécanisme D'action
The mechanism of action of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various enzymes and proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-[1,4-Phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene)]dicyclopropanecarboxamide: Similar structure but with additional hydrazine and cyclopropane groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Contains diphenylmethanimine groups instead of acetamide.
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide: Similar structure but with different functional groups.
Uniqueness
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide is unique due to its specific acetamide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organic pigments and dyes, as well as in various scientific research applications .
Propriétés
Numéro CAS |
486420-64-8 |
|---|---|
Formule moléculaire |
C24H20N2O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-[4-[4-(4-acetamidobenzoyl)benzoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-15(27)25-21-11-7-19(8-12-21)23(29)17-3-5-18(6-4-17)24(30)20-9-13-22(14-10-20)26-16(2)28/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
IDMZGVWJCSTAKT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
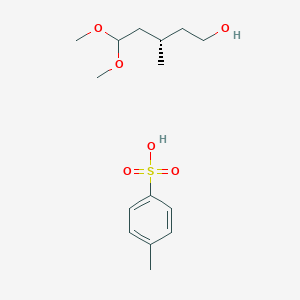
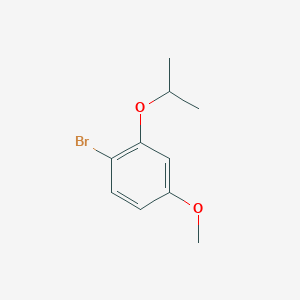
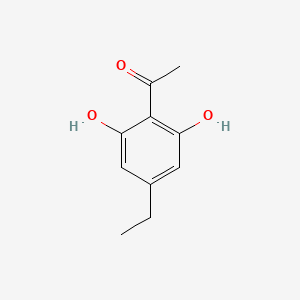
![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
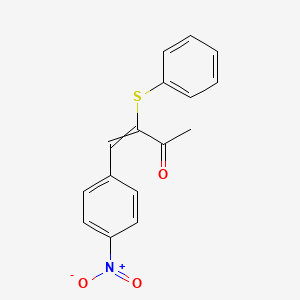
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
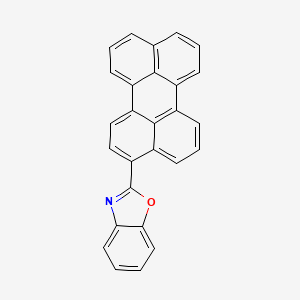

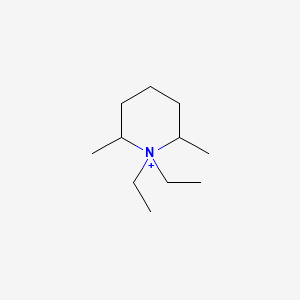
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
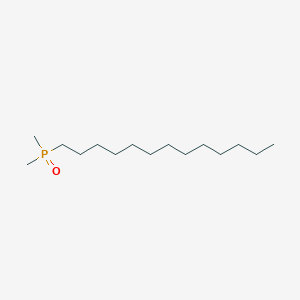
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
